molecular formula C21H27N3O B5482114 2,5-dimethyl-N-[4-(4-methyl-1-piperazinyl)benzyl]benzamide

2,5-dimethyl-N-[4-(4-methyl-1-piperazinyl)benzyl]benzamide

Cat. No.: B5482114
M. Wt: 337.5 g/mol
InChI Key: JGNNHXUANYRWQV-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylbenzimidazoles . These are compounds containing a phenylbenzimidazole skeleton, which consists of a benzimidazole moiety where its imidazole ring is attached to a phenyl group .


Synthesis Analysis

The synthesis of benzamides can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C13H21N3 . The InChI string for this compound is 1S/C13H21N3/c1-15-6-8-16(9-7-15)11-13-4-2-12(10-14)3-5-13/h2-5H,6-11,14H2,1H3 .


Chemical Reactions Analysis

The reaction for the synthesis of benzamides was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process, and the use of ultrasonic irradiation as a green and powerful technology .


Physical and Chemical Properties Analysis

The compound has a refractive index of n20/D 1.547 and a density of 1.0154 g/mL at 25 °C . Its molecular weight is 219.33 .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, it’s worth noting that the compound DPI-221, which has a similar structure, has been found to have a δ receptor mechanism of action .

Future Directions

The future directions for this compound could involve further exploration of its potential therapeutic uses, given that benzamides are widely used in the pharmaceutical industry . Additionally, the green and efficient method of synthesis could be further optimized and applied to the synthesis of other benzamide derivatives .

Properties

IUPAC Name

2,5-dimethyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O/c1-16-4-5-17(2)20(14-16)21(25)22-15-18-6-8-19(9-7-18)24-12-10-23(3)11-13-24/h4-9,14H,10-13,15H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNNHXUANYRWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCC2=CC=C(C=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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